![molecular formula C21H17BrClNO2 B412704 N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide](/img/structure/B412704.png)
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromobenzyl, chloro, and methoxyphenyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Substitution: The bromobenzyl and methoxyphenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The bromobenzyl and methoxyphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br~2~) and chlorine (Cl~2~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
類似化合物との比較
Similar Compounds
- N~1~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)benzamide
- N~1~-(4-bromobenzyl)-N~1~-(4-methylphenyl)benzamide
- N~1~-(4-bromobenzyl)-N~1~-(4-chlorophenyl)benzamide
Uniqueness
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide is unique due to the specific combination of bromobenzyl, chloro, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H17BrClNO2 |
|---|---|
分子量 |
430.7g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H17BrClNO2/c1-26-20-12-10-19(11-13-20)24(14-15-2-6-17(22)7-3-15)21(25)16-4-8-18(23)9-5-16/h2-13H,14H2,1H3 |
InChIキー |
CSBWFUXSLRJFNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


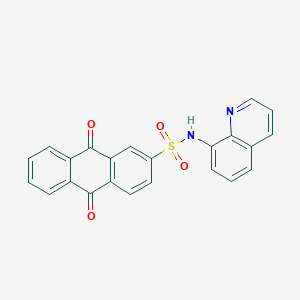
![(4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B412622.png)
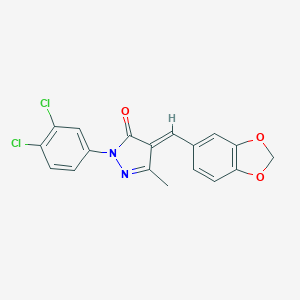
![N-(4-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B412625.png)

![2,4-Dibromo-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}-1,3-benzenediol](/img/structure/B412630.png)
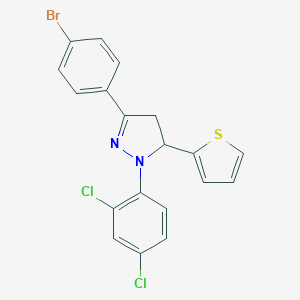
![1,5-dimethyl-4-({[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B412634.png)
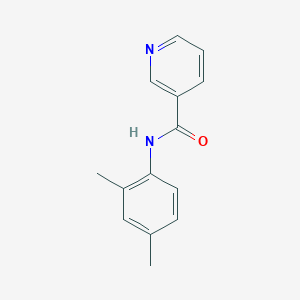
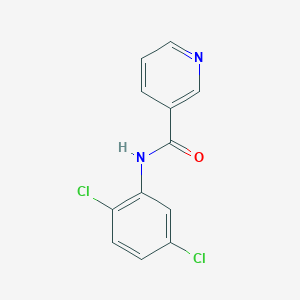
![Methyl4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B412638.png)
![2-Methylpropyl 6-[4-(dimethylamino)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412641.png)
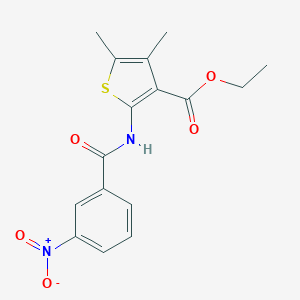
![2-[(3,4-Dimethylphenyl)sulfonyl]-1-phenylethanone](/img/structure/B412645.png)
